5,5-dimethyl-2-thioxoimidazolidin-4-one
Overview
Description
5,5-dimethyl-2-thioxoimidazolidin-4-one: is a heterocyclic compound with the molecular formula C₅H₈N₂OS and a molecular weight of 144.2 g/mol . This compound is known for its unique structure, which includes a thioxo group attached to an imidazolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-aminoisobutyric acid with carbon disulfide and a base, followed by cyclization. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water or ethanol.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-dimethyl-2-thioxoimidazolidin-4-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted imidazolidinones.
Scientific Research Applications
Chemistry: 5,5-dimethyl-2-thioxoimidazolidin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with biological molecules through its thioxo group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparison with Similar Compounds
- 5,5-dimethyl-2-thiohydantoin
- 5,5-dimethyl-4-oxo-2-thioxoimidazolidine
- 5,5-dimethyl-2-thioxo-4-imidazolidinone
Comparison: 5,5-dimethyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the thioxo group. Compared to similar compounds, it exhibits distinct reactivity and stability, making it suitable for specific applications in synthesis and biological research.
Properties
IUPAC Name |
5,5-dimethyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAASNVWPNBKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388234 | |
Record name | NSC100467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15998-93-3 | |
Record name | NSC138159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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